N4,N4-dimethylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula and a CAS number of 24867-25-2. This compound features a pyrimidine ring that is substituted with three amino groups and two methyl groups, which significantly influences its chemical behavior and potential applications in various scientific fields. It is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities and utility in organic synthesis.
N4,N4-dimethylpyrimidine-2,4,6-triamine can be sourced from chemical suppliers specializing in organic compounds. It is often utilized in research laboratories for its unique structural properties that allow it to serve as a building block in the synthesis of more complex molecules.
This compound falls within the broader classification of heterocyclic compounds, specifically as a substituted pyrimidine. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, and derivatives such as N4,N4-dimethylpyrimidine-2,4,6-triamine exhibit varied reactivity due to their functional groups.
The synthesis of N4,N4-dimethylpyrimidine-2,4,6-triamine typically involves the methylation of pyrimidine derivatives. Commonly employed methylating agents include dimethyl sulfate or methyl iodide, which react with the pyrimidine under basic conditions.
The molecular structure of N4,N4-dimethylpyrimidine-2,4,6-triamine consists of a pyrimidine ring with the following substitutions:
N4,N4-dimethylpyrimidine-2,4,6-triamine is capable of undergoing several types of chemical reactions:
The mechanism of action for N4,N4-dimethylpyrimidine-2,4,6-triamine involves its interaction with biological targets such as enzymes or receptors. The compound's amino groups can form hydrogen bonds and other interactions with these targets, potentially leading to inhibition or activation of specific biological functions. This mechanism is particularly relevant in biochemical assays where the compound may act as a ligand .
Safety data indicates that this compound may pose risks if ingested or inhaled and can cause skin or eye irritation .
N4,N4-dimethylpyrimidine-2,4,6-triamine has several notable applications:
The emergence of N4,N4-dimethylpyrimidine-2,4,6-triamine (CAS: 24867-25-2) reflects key trends in heterocyclic chemistry. Initially referenced by its linear name or registry number, its systematic IUPAC name—N~4~,N~4~-dimethyl-2,4,6-pyrimidinetriamine—encodes critical structural relationships: dimethylation at N4 distinguishes it from simpler triamines [3]. The CAS registry (24867-25-2) formalized its identity, while alternative designations like "2,4,6-triamino-N4,N4-dimethylpyrimidine" persist in vendor catalogs [2] [3]. This nomenclature evolution parallels advances in chemical informatics, enabling precise differentiation from isomers such as N2,N4-dimethylpyrimidine-2,4,5-triamine (CAS: 5097-03-0) [9]. The compound’s commercial availability since the late 20th century underscores its utility as a specialty building block, though early literature often obscured its structure via non-systematic names.
Table 1: Key Identifiers of N4,N4-Dimethylpyrimidine-2,4,6-Triamine
Property | Value |
---|---|
CAS Registry Number | 24867-25-2 |
Molecular Formula | C₆H₁₁N₅ |
Molecular Weight | 153.19 g/mol |
IUPAC Name | N~4~,N~4~-Dimethyl-2,4,6-pyrimidinetriamine |
SMILES | NC₁=NC(N)=CC(N(C)C)=N₁ |
Table 2: Nomenclature Comparison of Pyrimidine Derivatives
Compound | CAS Number | Substituent Pattern |
---|---|---|
N4,N4-Dimethylpyrimidine-2,4,6-triamine | 24867-25-2 | 2-NH₂, 4-N(CH₃)₂, 6-NH₂ |
N2,N4-Dimethylpyrimidine-2,4,5-triamine | 5097-03-0 | 2-NHCH₃, 4-NHCH₃, 5-NH₂ (sulfate salt) |
This triaminopyrimidine exemplifies how strategic N-alkylation modulates electronic and supramolecular behavior. X-ray crystallography confirms that the C₂ symmetry plane bisects the pyrimidine ring, with the N4-dimethyl group forcing a near-perpendicular orientation to the ring plane, sterically inhibiting canonical tautomerization [2]. The electron-donating dimethylamino group elevates the HOMO energy at C5, enhancing susceptibility to electrophilic attack—a trait exploited in ring functionalization or annulation reactions [8]. Hydrogen-bonding networks dominate its solid-state architecture: primary amines at C2/C6 form robust NH···N bridges, while the tertiary amine at N4 acts as a hydrogen-bond acceptor, enabling 2D sheet formation [3]. This contrasts with unmethylated 2,4,6-triaminopyrimidine, where three donor sites foster 3D networks. Thermal stability is evidenced by its high melting point (190–195°C), attributable to these cohesive interactions [3].
Table 3: Hydrogen Bonding Parameters in Crystalline State
Donor Site | Acceptor Site | Bond Length (Å) | Angle (°) | Role in Packing |
---|---|---|---|---|
C2-NH₂ | Adjacent N1 | ~2.9 | ~160 | Chain elongation |
C6-NH₂ | C4-N(CH₃)₂ | ~3.1 | ~155 | Sheet stacking |
C4-N(CH₃)₂ | C6-NH₂ (lateral) | ~3.2 | ~145 | Lattice stabilization |
As a planar, electron-rich scaffold, this compound serves as a precursor to bioactive molecules. Its triamino functionality enables two strategic modifications: (1) Selective acylation/alkylation at C2/C6 amines yields amides or secondary amines for protease inhibition scaffolds; (2) Cyclocondensation with carbonyls constructs fused heterocycles—e.g., reaction with α-bromoacetophenones forms imidazopyrimidines investigated as kinase modulators [8]. In PDE5 inhibitor design, pyrimidines like this mimic purine geometry, positioning substituents to engage catalytic residues (e.g., Gln817) via hydrogen bonds [5]. Computational models indicate that N4-methylation optimizes log P (~1.5–2.0) versus non-methylated analogs, balancing membrane permeability and aqueous solubility (experimental solubility: <1 mg/mL in phosphate buffer) [3] [5]. Current applications focus on derivatizing the C2/C6 amines with ionizable groups (e.g., carboxylates) to enhance solubility for in vivo studies, addressing limitations seen in early quinazoline-based PDE5 leads [5].
Table 4: Biological Applications of Pyrimidine Building Blocks
Core Structure | Target Class | Derivatization Strategy | Pharmacological Outcome |
---|---|---|---|
N4,N4-Dimethyl-2,4,6-triaminopyrimidine | Phosphodiesterases (PDEs) | C2/C6 amine acylation | Improved cGMP binding affinity |
Quinazoline-2,4-diamine | PDE5 | C2 aryl substitution | Vasodilation (ex vivo IC₅₀: 1.63 μM) |
Aminopyrazinone | PDE5 | Ring fusion at C5-C6 | Enhanced isoform selectivity |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3